molecular formula C19H21N3OS B6476224 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-phenylpropanamide CAS No. 2640821-70-9

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-phenylpropanamide

Cat. No. B6476224
CAS RN: 2640821-70-9
M. Wt: 339.5 g/mol
InChI Key: LQXWMKNOMDCWGZ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . The compound you mentioned seems to be a complex derivative of pyrazole, containing additional thiophen and phenyl groups.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) . Single-crystal X-ray diffraction can also be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some general precautions might include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions in the research of pyrazole derivatives are likely to involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-22-14-16(13-21-22)18-9-8-17(24-18)11-12-20-19(23)10-7-15-5-3-2-4-6-15/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXWMKNOMDCWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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